3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide
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Overview
Description
3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperidine ring, a benzamide moiety, and halogenated aromatic groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the halogenated aromatic groups, and the coupling of these intermediates. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Halogenated Aromatic Groups: Halogenation reactions using reagents such as chlorine and fluorine sources.
Coupling Reactions: The final coupling step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Material Science: Investigating its properties for use in advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide features a unique combination of a piperidine ring and halogenated aromatic groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O3/c1-29-21-7-3-15(23(28)26-18-5-6-18)12-22(21)30-19-8-10-27(11-9-19)14-16-2-4-17(25)13-20(16)24/h2-4,7,12-13,18-19H,5-6,8-11,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYCVHKEWQKVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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